molecular formula C21H20N4O2S B15083661 (5E)-5-[2-(pentyloxy)benzylidene]-2-(4-pyridinyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one CAS No. 617694-61-8

(5E)-5-[2-(pentyloxy)benzylidene]-2-(4-pyridinyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B15083661
CAS No.: 617694-61-8
M. Wt: 392.5 g/mol
InChI Key: USNJYWZVDGQYAM-NBVRZTHBSA-N
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Description

(5E)-5-[2-(pentyloxy)benzylidene]-2-(4-pyridinyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic compound that belongs to the class of thiazolo[3,2-b][1,2,4]triazoles This compound is characterized by its unique structure, which includes a pentyloxybenzylidene group and a pyridinyl group attached to a thiazolo[3,2-b][1,2,4]triazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[2-(pentyloxy)benzylidene]-2-(4-pyridinyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multiple steps. One common approach is the condensation of 2-(pentyloxy)benzaldehyde with 2-(4-pyridinyl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in a suitable solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[2-(pentyloxy)benzylidene]-2-(4-pyridinyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinyl group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(5E)-5-[2-(pentyloxy)benzylidene]-2-(4-pyridinyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (5E)-5-[2-(pentyloxy)benzylidene]-2-(4-pyridinyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5E)-5-[2-(pentyloxy)benzylidene]-2-(4-pyridinyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pentyloxybenzylidene group and a pyridinyl group attached to a thiazolo[3,2-b][1,2,4]triazole core sets it apart from other similar compounds.

Properties

CAS No.

617694-61-8

Molecular Formula

C21H20N4O2S

Molecular Weight

392.5 g/mol

IUPAC Name

(5E)-5-[(2-pentoxyphenyl)methylidene]-2-pyridin-4-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C21H20N4O2S/c1-2-3-6-13-27-17-8-5-4-7-16(17)14-18-20(26)25-21(28-18)23-19(24-25)15-9-11-22-12-10-15/h4-5,7-12,14H,2-3,6,13H2,1H3/b18-14+

InChI Key

USNJYWZVDGQYAM-NBVRZTHBSA-N

Isomeric SMILES

CCCCCOC1=CC=CC=C1/C=C/2\C(=O)N3C(=NC(=N3)C4=CC=NC=C4)S2

Canonical SMILES

CCCCCOC1=CC=CC=C1C=C2C(=O)N3C(=NC(=N3)C4=CC=NC=C4)S2

Origin of Product

United States

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